molecular formula C7H5FN2O3 B1321429 2-Fluoro-4-nitrobenzamide CAS No. 350-32-3

2-Fluoro-4-nitrobenzamide

Cat. No.: B1321429
CAS No.: 350-32-3
M. Wt: 184.12 g/mol
InChI Key: MPYXSYLXWAVLLK-UHFFFAOYSA-N
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Description

2-Fluoro-4-nitrobenzamide is an organic compound with the molecular formula C7H5FN2O3 and a molecular weight of 184.125 g/mol It is characterized by the presence of a fluorine atom and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-nitrobenzamide typically involves the nitration of 2-fluorobenzamide. One common method includes the reaction of 2-fluorobenzamide with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position relative to the fluorine atom .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

2-Fluoro-4-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

  • 2-Fluoro-4-nitrobenzoic acid
  • 2-Fluoro-4-nitrobenzaldehyde
  • 2-Fluoro-4-nitrobenzonitrile

Comparison: 2-Fluoro-4-nitrobenzamide is unique due to the presence of both a fluorine atom and a nitro group on the benzamide core. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to its analogs. For instance, 2-Fluoro-4-nitrobenzoic acid lacks the amide functionality, which limits its reactivity in certain biochemical applications .

Biological Activity

2-Fluoro-4-nitrobenzamide (C₇H₅FN₂O₃) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its enzyme inhibition properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a benzene ring substituted with a fluorine atom at the 2-position and a nitro group at the 4-position, along with an amide functional group. Its molecular weight is 184.13 g/mol. The presence of the fluorine atom and nitro group is significant for its biological activity, contributing to its potency and selectivity in various biological systems .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of urokinase-type plasminogen activator (uPA). This enzyme plays a crucial role in fibrinolysis and cell migration, making it a target for therapeutic interventions in conditions such as cancer metastasis and thrombosis. Studies have shown that the compound effectively inhibits uPA activity, suggesting its potential use in developing anti-cancer therapies .

Antimicrobial Properties

In addition to its enzyme inhibition capabilities, this compound has been evaluated for its antimicrobial properties. A study highlighted that derivatives of similar compounds exhibited significant antitubercular activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL. This suggests that structural modifications of this compound could lead to new antitubercular agents .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including mechanochemical techniques. For instance, one method involves reacting 4-nitrobenzoyl chloride with an appropriate amine in the presence of a base under mechanochemical conditions to yield the desired product efficiently .

Comparison of Synthesis Methods

Method Description Yield Notes
Mechanochemical SynthesisReaction using a ball mill with amine and acyl chlorideHighEco-friendly and efficient
Traditional Organic SynthesisConventional heating methods with solventsModerateRequires careful handling of reagents

Case Studies and Research Findings

Several studies have documented the biological activities of this compound and its derivatives:

  • Antitubercular Activity : A study on related compounds indicated that modifications could enhance activity against M. tuberculosis, suggesting that further research into this compound derivatives could yield promising therapeutic agents .
  • Urokinase Inhibition : Investigations into the inhibitory effects on uPA demonstrated that this compound could significantly reduce enzyme activity, highlighting its potential role in cancer treatment strategies.
  • Safety Profile Assessment : In vitro evaluations have shown that certain derivatives exhibit low cytotoxicity against normal cell lines, indicating a favorable safety profile for further development as therapeutic agents .

Future Directions

The ongoing research into the biological activity of this compound suggests several avenues for exploration:

  • Structural Modifications : Investigating how variations in substituent positions affect biological activity could lead to more potent derivatives.
  • Mechanistic Studies : Understanding the detailed mechanisms by which this compound inhibits uPA and other targets will enhance its therapeutic profiling.
  • Broad Spectrum Activity : Further studies could explore its efficacy against other pathogens, expanding its potential applications beyond tuberculosis.

Properties

IUPAC Name

2-fluoro-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O3/c8-6-3-4(10(12)13)1-2-5(6)7(9)11/h1-3H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYXSYLXWAVLLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20617997
Record name 2-Fluoro-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350-32-3
Record name 2-Fluoro-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-fluoro-4-nitrobenzoic acid (5.0 g) in N,N-dimethylformamide (100 mL) were added ammonium chloride (7.2 g), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (9.5 mL), l-hydroxybenzotriazole (8.3 g) and N,N-diisopropylethylamine (24 mL), and the mixture was stirred overnight at room temperature. To the reaction mixture was added saturated aqueous sodium hydrogen carbonate solution, and the precipitate was collected by filtration to give the title compound (3.1 g).
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Synthesis routes and methods II

Procedure details

To 2-fluoro-4-nitrobenzoic acid suspended in CH2Cl2 under Ar was added DMF then oxalyl chloride. The reaction was stirred at room temperature 1.5 h then the solvent was evaporated. The residue was dissolved in THF and ammonia gas was bubbled through the reaction for 15 min. The solvent was evaporated and the residue partitioned between EtOAc and water. The aqueous layer was extracted with EtOAc. The extracts were dried (MgSO4), filtered, and evaporated. Column chromatography (SiO2, 0-100% EtOAc/Hex) gave pure 2-fluoro-4-nitrobenzamide (E335).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using a phase transfer catalyst in the synthesis of 2-Fluoro-4-nitrobenzoic acid?

A1: The synthesis of 2-Fluoro-4-nitrobenzoic acid from 2-fluoro-4-nitrotoluene involves an oxidation reaction using potassium permanganate []. Potassium permanganate is a strong oxidizing agent, but it is not readily soluble in organic solvents, while 2-fluoro-4-nitrotoluene is. This difference in solubility can hinder the reaction.

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